2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime
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Overview
Description
2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of both hydroxylamine and oxime functional groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime typically involves the reaction of 2-methyl-1-phenyl-1-propanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium hydroxide or potassium hydroxide as the base .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include nitroso compounds, primary amines, and substituted hydroxylamines. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxylamine group can undergo redox reactions, modulating cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyamino-2-methyl-1-phenylpropan-1-one
- 2-Hydroxy-2-methyl-1-phenylpropan-1-one
- 2-Methyl-1-phenylpropan-1-one oxime
Uniqueness
2-Hydroxyamino-2-methyl-1-phenyl-propan-1-one oxime is unique due to the presence of both hydroxylamine and oxime functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(NZ)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVMMVWWXZODIT-LUAWRHEFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=NO)C1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(/C(=N\O)/C1=CC=CC=C1)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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